2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazine ring fused with a thiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group. The thiazole ring is then synthesized separately and coupled with the pyridazine derivative under specific conditions. Key reagents often include chlorinating agents, thionyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems for the addition of reagents and the monitoring of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and yield. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and for developing new synthetic methodologies.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
- Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanoate
Uniqueness
Compared to these similar compounds, 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to the presence of the thiazole ring and the specific substitution pattern. This structural uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17ClN4O2S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-14-11(2)26-18(20-14)21-16(24)10-23-17(25)9-8-15(22-23)12-6-4-5-7-13(12)19/h4-9H,3,10H2,1-2H3,(H,20,21,24) |
InChI Key |
QVSHCYWYHBITKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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